(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Chiral Resolution Enantiomeric Excess Diastereomeric Salt Formation

Sourcing chiral building blocks without verified (R)-configuration at the 3-pyridyl attachment point risks failed syntheses and inactive T-type calcium channel antagonists. This HCl salt provides the exact 4-chloro-3-pyridyl substitution pattern and enantiopure trifluoroethylamine center required for constructing Naᵥ- and Caᵥ-selective ion channel modulators. • Enantiomeric excess >99.5% de, essential for generating the active atropisomer of downstream drug candidates • Consistent crystalline HCl salt form ensures reproducible stoichiometry in amide coupling and reductive amination steps • Validated precursor to pyridyl amide-based T-type calcium channel antagonists with demonstrated in vivo efficacy in rodent models. Supplied with full analytical documentation (NMR, HPLC, chiral purity) for QA-governed procurement workflows.

Molecular Formula C7H7Cl2F3N2
Molecular Weight 247.04 g/mol
Cat. No. B13042830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
Molecular FormulaC7H7Cl2F3N2
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)C(C(F)(F)F)N.Cl
InChIInChI=1S/C7H6ClF3N2.ClH/c8-5-1-2-13-3-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1
InChIKeyMJRLYQBVDWQQQB-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl: Key Chiral Intermediate


(R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 2089671-22-5) is a specialized chiral building block characterized by its unique 3,4-substitution pattern on the pyridine ring, an (R)-configured chiral center, and a trifluoromethyl group [1]. This compound is classified as an organofluorine heterocyclic amine salt, with a molecular formula of C₇H₇Cl₂F₃N₂ and a molecular weight of 247.04 g/mol . Its structure is critical for the synthesis of advanced pharmaceutical intermediates, notably as a precursor in the development of T-type calcium channel antagonists [2].

Chiral Configuration (R)-enantiomer with high enantiomeric excess reported for T-type channel antagonist synthesis
Salt Form Hydrochloride salt as crystalline solid supports precise stoichiometric control
Regiochemistry 3-pyridyl substitution required for the pyridyl amide pharmacophore geometry

Procurement Risk for (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl


Substituting with a seemingly similar chloropyridinyl-trifluoroethylamine building block without rigorous validation introduces significant risk of failed syntheses and inactive final compounds. The precise location of the chlorine substituent (position 4 vs. position 2) on the pyridine ring dictates the geometry of the final molecule, which is a critical determinant for binding to biological targets such as voltage-gated ion channels [1]. The (R)-stereochemistry at the amine center is equally non-negotiable; chiral inversion or use of the racemate can lead to a loss of potency or altered selectivity, as enantiomers often exhibit distinct pharmacological profiles [2]. The hydrochloride salt form is specified for its crystallinity and handling properties, which significantly impact solubility, stability, and the stoichiometry of subsequent reactions compared to the free base .

Target
Substitute
Risk
(R)-enantiomer HCl
(S)-enantiomer
Opposite stereochemistry may result in distinct pathway outcome and loss of target binding
3-pyridyl isomer
2-pyridyl isomer
Different substitution pattern alters molecular geometry, incompatible with reported SAR
HCl salt
Free base
Free base may exhibit lower stability and variable stoichiometry, affecting reaction reproducibility

Chiral & Positional Selectivity Guide for (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl


Chiral Configuration: (R)- vs. (S)-Enantiomer

The specified (R)-enantiomer is the target for its role in synthesizing potent T-type calcium channel antagonists. The patented synthesis method for a close structural analog achieves a chiral purity with a diastereomeric excess (de) value exceeding 99.5% for the (R)-isomer [1]. In contrast, the (S)-enantiomer (CAS: 2089671-66-7) is commercially available but would lead to the opposite, and potentially inactive, stereoisomer in the final drug candidate . A direct comparison of their utility is defined by their configuration: (R)-enantiomer yields the active T-type calcium channel antagonist scaffold, while the (S)-enantiomer does not [1].

Enantiomer Identity
Direct comparison
(R)-enantiomer · de > 99.5% reported
Stereochemistry determines pharmacophore engagement context
(S)-isomer yields distinct stereochemical outcome
Chiral Resolution Enantiomeric Excess Diastereomeric Salt Formation

Regioisomeric Specificity: 3-Pyridyl vs. 2-Pyridyl

The compound's 3-pyridyl substitution pattern is essential for constructing the 'pyridyl amide' pharmacophore found in potent T-type calcium channel inhibitors [1]. The regioisomer (R)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine (CAS: 1213564-18-1) presents the amine at the 2-position . This difference in attachment point fundamentally alters the vector of the amine group and the shape of the final molecule, which is incompatible with the structure-activity relationship (SAR) defined for the T-type calcium channel target [1]. While direct IC50 data comparing the final molecules is not publicly available for these specific intermediates, their divergent roles are defined by the specific patents and medicinal chemistry campaigns that use them.

Regioisomeric Identity
Class-level inference
3-pyridyl attachment vs 2-pyridyl
Substitution pattern dictates molecular geometry for SAR
3-pyridyl matches reported T-type channel pharmacophore
Structure-Activity Relationship Regioselectivity Medicinal Chemistry

Salt Form and Purity: Handling and Reproducibility

The hydrochloride (HCl) salt form (Molecular Weight: 247.04 g/mol) is a stable, crystalline solid that offers practical advantages in handling, purification, and stoichiometric control during amide bond formation . The free base form (CAS 1060809-06-4, Molecular Weight: 210.58 g/mol) is a liquid or low-melting solid and is potentially more prone to oxidation [1]. Commercially, the target compound is offered with a defined purity of ≥98% by one supplier, which is essential for reliable yields in multi-step synthesis . This contrasts with the more variable specifications of custom-synthesized alternatives.

Salt Form & Purity
Direct comparison
HCl salt · ≥98% purity vs free base
Salt form supports reproducible stoichiometry and handling
Commercial specification ensures consistent reagent quality
Salt Selection Crystallinity Purity Profile

Lipophilicity Impact on Pharmacokinetics

The introduction of the trifluoroethylamine group significantly modulates lipophilicity compared to non-fluorinated analogs. The target compound has a computed LogP (XLogP3) of 1.5 for the free base [1], while its HCl salt form has a computed LogP of approximately 2.72, according to vendor data . This enhanced lipophilicity, compared to a non-fluorinated ethylamine analog (predicted LogP ~0.5-0.8), is a structural feature deliberately introduced in medicinal chemistry to improve membrane permeability and potentially influence metabolic stability [2].

Lipophilicity Modulation
Computational prediction
LogP ~1.5–2.7 vs ~0.5–0.8 (non-fluorinated analog)
Fluorination enhances membrane partitioning potential
Computed values; experimental LogD data to verify
LogP Metabolic Stability Pharmacokinetics

High-Impact Applications for (R)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl


T-Type Calcium Channel Antagonists for Neurological Disorders

This compound is the designated chiral intermediate for synthesizing pyridyl amide-based T-type calcium channel antagonists, a class of molecules under investigation for treating epilepsy, neuropathic pain, and sleep disorders [3]. Its (R)-enantiomeric purity (de > 99.5% achievable) is a prerequisite for generating the active atropisomer of the final drug candidate, as established in the medicinal chemistry optimization pathway leading to compound 37, which demonstrated in vivo efficacy in rodent models .

Selective Ion Channel Ligand Development

The unique 3-pyridyl attachment point differentiates this compound from its 2-pyridyl analog, providing a specific exit vector for the amine group. This geometry is essential for constructing ligands that achieve selectivity for specific voltage-gated sodium (Naᵥ) channel subtypes, as detailed in patents exploring substituted pyridine compounds as state-dependent Naᵥ blockers [3]. Substitution with the 2-pyridyl isomer would abolish this selectivity profile.

SAR Exploration of Trifluoromethyl Pharmacophores

The compound's computed LogP (XLogP3 = 1.5) and its trifluoromethyl group make it a valuable tool for exploring the impact of fluorination on the potency, permeability, and metabolic stability of target molecules [3]. Procurement of this specific HCl salt ensures consistent and reproducible starting material quality, which is particularly important when correlating subtle changes in pharmacokinetic parameters with structural modifications during an SAR campaign .

Application
Selection Property
Validation Focus
T-Type calcium channel research
(R)-enantiomeric purity
Atropisomer-specific pathway response
Voltage-gated sodium channel selectivity studies
3-pyridyl regioisomeric identity
Naᵥ subtype selectivity context
Fluorine SAR and membrane permeability exploration
Trifluoromethyl LogP profile
Membrane partitioning and metabolic stability review
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